6-fluoro-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
6-fluoro-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-3-propylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-2-10-25-19(26)15-11-14(21)8-9-16(15)22-20(25)28-12-17-23-18(24-27-17)13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPARTRLZJJQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Fluoro-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a compound that integrates the pharmacologically significant oxadiazole and quinazoline moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 396.4 g/mol
- CAS Number : 2320268-07-1
Biological Activity Overview
The biological activity of this compound is primarily attributed to the oxadiazole and quinazoline components, both known for their diverse pharmacological properties.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds containing the oxadiazole ring can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). For instance, compounds related to 1,2,4-oxadiazoles have demonstrated inhibitory concentrations (IC) as low as 0.045 µg/mL against Mtb .
Anticancer Activity
Quinazoline derivatives are recognized for their anticancer potential. The integration of the oxadiazole moiety may enhance this effect. In studies involving similar compounds, significant cytotoxicity was observed against various cancer cell lines. For example, a related quinazoline derivative showed a selectivity index greater than 610 against cancer cells while maintaining low toxicity against normal cells .
The mechanisms by which 6-fluoro-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
- Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in cancer cells.
- Modulation of Apoptosis Pathways : The compound could influence apoptotic pathways, promoting programmed cell death in malignant cells.
Study 1: Antitubercular Activity
A study focused on various oxadiazole derivatives revealed that certain compounds exhibited up to 96% inhibition of Mtb at specific concentrations. The structural modifications significantly impacted their efficacy against resistant strains .
| Compound | MIC (µg/mL) | % Inhibition |
|---|---|---|
| Compound A | 0.045 | 92% |
| Compound B | 0.25 | 96% |
Study 2: Anticancer Potential
In a comparative analysis of quinazoline derivatives, one derivative with an oxadiazole substitution showed promising results in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor volume compared to controls .
| Compound | Tumor Volume Reduction (%) | Selectivity Index |
|---|---|---|
| Compound C | 75% | >610 |
| Compound D | 60% | >500 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related molecules containing the 1,2,4-oxadiazole ring or quinazolinone core. Key examples include:
2.1. 3-(3-Fluoro-4-morpholinophenyl)-5-(((5-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,1'-biphenyl]-3-yl)amino)methyl)oxazolidin-2-one (3ak)
- Core Structure: Oxazolidinone (vs. quinazolinone in the target compound).
- Substituents : Features a biphenyl-oxadiazole group and morpholine ring.
- Synthesis : Prepared via a three-component reaction with 85% yield and a melting point of 207–210°C .
2.2. N-(4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide (ST-1426)
- Core Structure: Acrylamide (vs. quinazolinone).
- Substituents : Combines an oxadiazole-phenyl group with an acrylamide side chain.
- Synthesis : Microwave-assisted cyclization achieved high yields, emphasizing the versatility of oxadiazole synthesis .
- Key Difference : The acrylamide group introduces electrophilic reactivity, which may enhance covalent binding to target proteins compared to the thioether linkage in the target compound.
Mechanistic and Functional Insights
- Role of Fluorine : The 6-fluoro group in the target compound likely enhances metabolic stability and binding affinity through hydrophobic and electrostatic interactions, a feature absent in ST-1426 and partially mimicked by the 3-fluoro group in 3ak .
- Oxadiazole vs. Thioether : The oxadiazole ring in all three compounds contributes to π-stacking interactions, but the thioether linkage in the target compound may offer greater flexibility compared to the rigid biphenyl system in 3ak.
- Synthetic Accessibility: The target compound’s quinazolinone core requires multi-step synthesis, whereas ST-1426 and 3ak utilize microwave-assisted or one-pot methodologies for higher efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
